molecular formula C14H13ClN4O2 B1667606 Arofylline CAS No. 136145-07-8

Arofylline

カタログ番号: B1667606
CAS番号: 136145-07-8
分子量: 304.73 g/mol
InChIキー: GVTLDPJNRVMCAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

アロフィリンの合成は、通常、特定の条件下で4-クロロベンゾイルクロリドと1-プロピルキサンチンを反応させることから始まります。反応は、水酸化ナトリウムなどの塩基と、ジメチルホルムアミド(DMF)などの有機溶媒の存在下で行われます。 反応混合物を加熱して、目的の生成物の生成を促進します .

工業生産方法

アロフィリンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動反応器と連続フローシステムを使用して、品質と収量の一貫性を確保することが含まれます。 反応条件は、副生成物の生成を最小限に抑えながら、合成の効率を最大限に高めるように最適化されています .

化学反応の分析

反応の種類

アロフィリンは、次のようなさまざまなタイプの化学反応を起こします。

一般的な試薬と条件

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、還元は脱塩素化生成物を生成する可能性があります .

科学研究への応用

科学的研究の応用

Chemical Research

Phosphodiesterase Inhibition Studies
Arofylline serves as a model compound in the study of phosphodiesterase enzymes, particularly phosphodiesterase-4 (PDE4). Its inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a critical role in various biochemical pathways. This mechanism is essential for understanding cellular signaling and developing new therapeutic agents targeting these pathways .

Biological Research

Cellular Signaling Pathways
In biological contexts, this compound is utilized to investigate its impact on cellular signaling pathways involving cAMP. Research indicates that the modulation of cAMP levels can significantly influence inflammation and smooth muscle relaxation, making this compound a valuable tool in studying respiratory diseases.

Medical Applications

Respiratory Diseases
this compound has been extensively researched for its therapeutic potential in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Clinical trials have demonstrated that inhaled this compound can improve lung function (FEV1) in patients with moderate to severe COPD, highlighting its efficacy as an anti-inflammatory agent .

Case Study: COPD Management
In a double-blind, placebo-controlled Phase III trial involving 141 subjects with moderate to severe COPD, this compound showed significant improvements in lung function over three months. The treatment was associated with enhanced quality of life and reduced exacerbation rates compared to placebo .

Veterinary Applications

Treatment of Canine Atopic Dermatitis
this compound has also been studied in veterinary medicine, particularly for managing atopic dermatitis in dogs. In a randomized controlled trial involving 40 dogs, this compound was administered at a dose of 1 mg/kg twice daily for four weeks. The results indicated a significant reduction in pruritus scores and clinical signs of dermatitis, although gastrointestinal side effects were noted .

Treatment GroupDosageDurationClinical Improvement
This compound1 mg/kg twice daily4 weeksSignificant reduction in pruritus scores
Prednisone0.5 mg/kg twice daily4 weeksSimilar improvement to this compound
CombinationThis compound + Prednisone4 weeksComparable results with no statistical differences

作用機序

アロフィリンは、ホスホジエステラーゼ4(PDE4)酵素を阻害することで効果を発揮します。この阻害は、環状アデノシン一リン酸(cAMP)の分解を防ぎ、細胞内のcAMPレベルの上昇につながります。 cAMPレベルの上昇は、平滑筋細胞の弛緩、炎症の抑制、免疫応答の調節につながります アロフィリンの主な分子標的は、炎症と免疫調節に関連するさまざまなシグナル伝達経路に関与するPDE4酵素です .

類似化合物との比較

アロフィリンは、次のような他のPDE4阻害剤と比較されることがよくあります。

アロフィリンは、PDE4の選択的阻害においてユニークであり、テオフィリンなどの非選択的阻害剤と比較して、潜在的な副作用が少なく、標的療法の有望な候補となっています .

生物活性

Arofylline, also known as LAS-31025, is a selective inhibitor of phosphodiesterase 4 (PDE4) with significant implications for the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and associated case studies.

This compound functions primarily by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to:

  • Anti-inflammatory effects : By modulating inflammatory pathways, this compound reduces inflammation in the airways.
  • Smooth muscle relaxation : Elevated cAMP levels promote relaxation of airway smooth muscles, enhancing airflow and respiratory function.

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in improving lung function and quality of life for patients with COPD. The following table summarizes key findings from various clinical trials:

Study Sample Size Treatment Duration Outcome Measures Results
Phase III Trial 1413 monthsFEV1 improvementSignificant increase in FEV1 compared to placebo
Veterinary Study 40 dogs28 daysPruritus scores70% showed halving in pruritus scores; gastrointestinal side effects noted
Comparative Study 24,587 adultsVariedQuality of life, breathlessnessSmall benefit in reducing breathlessness; adverse effects reported

Case Studies

  • Human COPD Patients : In a double-blind, placebo-controlled trial involving 141 subjects with moderate to severe COPD, this compound was shown to significantly improve forced expiratory volume in one second (FEV1) over three months. Patients reported enhanced quality of life metrics alongside improvements in respiratory function .
  • Veterinary Applications : A study involving 40 atopic dogs assessed the safety and efficacy of this compound compared to prednisone. While both treatments led to clinical improvement in skin lesions and itching, gastrointestinal side effects such as vomiting were prevalent in dogs receiving this compound .

Side Effects and Safety Profile

Despite its therapeutic benefits, this compound is associated with several side effects typical of PDE4 inhibitors:

  • Gastrointestinal Issues : Common side effects include nausea and vomiting, which were observed in both human and veterinary studies.
  • Withdrawal Rates : In clinical trials for COPD treatments, about 14% of participants withdrew due to adverse effects compared to 8% in control groups .

特性

IUPAC Name

3-(4-chlorophenyl)-1-propyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c1-2-7-18-13(20)11-12(17-8-16-11)19(14(18)21)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLDPJNRVMCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=CN2)N(C1=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159696
Record name Arofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

136145-07-8
Record name Arofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136145-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arofylline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136145078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AROFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87L38AY71R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1-(4-chlorophenyl)-3-n-propyl-6-aminouracil (28.0 g; 0.1 mole), formic acid (15.1 ml; 0.4 moles) and sodium nitrite (7 g; 0.1 mole) in formamide (600 ml) was heated to 60° C. for 10 minutes. The temperature was then increased to 100° C. and sodium dithionite (2.3 g; 0.013 moles) was added over a period of 10 minutes. After addition, the temperature was increased to 190° C., mantained for 30 minutes and the reaction mixture was cooled and extracted with chloroform. The organic solution was extracted with 2N sodium hydroxide aqueous solution, washed with diethyl ether, acidified with 2N hydrochloric acid aqueous solution and extracted with chloroform. The organic extracts were washed with water, dried (Na2SO4) and the solvent was removed in vacuo to give 1-n-propyl-3-(4-chlorophenyl)-xanthine (19.5 g; yield 64.3%). After recrystallization from 90% ethanol, the melting point is 233°-234° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
15.1 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arofylline
Reactant of Route 2
Arofylline
Reactant of Route 3
Arofylline
Reactant of Route 4
Arofylline
Reactant of Route 5
Reactant of Route 5
Arofylline
Reactant of Route 6
Arofylline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。